Cas no 2034319-03-2 (N-{[3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylbutanamide)
![N-{[3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylbutanamide structure](https://www.kuujia.com/scimg/cas/2034319-03-2x500.png)
N-{[3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylbutanamide Chemical and Physical Properties
Names and Identifiers
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- 2034319-03-2
- N-{[3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylbutanamide
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- Inchi: 1S/C18H18N4O3/c1-2-13(12-7-4-3-5-8-12)17(23)20-11-15-21-16(22-25-15)14-9-6-10-19-18(14)24/h3-10,13-14H,2,11H2,1H3,(H,20,23)
- InChI Key: PRJPPPUIPCSXFL-UHFFFAOYSA-N
- SMILES: O=C(C(C1C=CC=CC=1)CC)NCC1=NC(C2C(N=CC=C2)=O)=NO1
Computed Properties
- Exact Mass: 338.13789045g/mol
- Monoisotopic Mass: 338.13789045g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 25
- Rotatable Bond Count: 6
- Complexity: 542
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 97.4Ų
- XLogP3: 1.4
N-{[3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylbutanamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6524-1516-5mg |
N-{[3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylbutanamide |
2034319-03-2 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6524-1516-10mg |
N-{[3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylbutanamide |
2034319-03-2 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6524-1516-75mg |
N-{[3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylbutanamide |
2034319-03-2 | 75mg |
$208.0 | 2023-09-08 | ||
Life Chemicals | F6524-1516-4mg |
N-{[3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylbutanamide |
2034319-03-2 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6524-1516-25mg |
N-{[3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylbutanamide |
2034319-03-2 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6524-1516-20μmol |
N-{[3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylbutanamide |
2034319-03-2 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6524-1516-1mg |
N-{[3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylbutanamide |
2034319-03-2 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6524-1516-15mg |
N-{[3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylbutanamide |
2034319-03-2 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6524-1516-30mg |
N-{[3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylbutanamide |
2034319-03-2 | 30mg |
$119.0 | 2023-09-08 | ||
Life Chemicals | F6524-1516-2μmol |
N-{[3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylbutanamide |
2034319-03-2 | 2μmol |
$57.0 | 2023-09-08 |
N-{[3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylbutanamide Related Literature
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1. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213
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Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
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A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
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Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
Additional information on N-{[3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylbutanamide
Comprehensive Analysis of N-{[3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylbutanamide (CAS No. 2034319-03-2)
The compound N-{[3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylbutanamide (CAS No. 2034319-03-2) has garnered significant attention in pharmaceutical and biochemical research due to its unique structural features and potential therapeutic applications. This molecule combines a 1,2,4-oxadiazole core with a 2-oxo-1,2-dihydropyridine moiety, making it a promising candidate for drug discovery. Researchers are particularly interested in its role as a modulator of enzymatic activity and its potential in targeting inflammatory pathways, which aligns with current trends in precision medicine.
In recent years, the demand for novel small-molecule inhibitors has surged, driven by the need for treatments addressing chronic diseases. The 2-phenylbutanamide segment in this compound is structurally analogous to several FDA-approved drugs, suggesting its compatibility with biological systems. Studies have explored its binding affinity to proteins involved in cellular signaling, a hot topic in AI-driven drug discovery. Computational models, including molecular docking simulations, highlight its potential as a lead compound for further optimization.
The 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, known for its metabolic stability and bioisosteric properties. When combined with the 2-oxo-1,2-dihydropyridine group, this compound exhibits enhanced solubility and bioavailability—key factors in modern drug development. These attributes make it a subject of interest in high-throughput screening campaigns, particularly for neurodegenerative and autoimmune disorders, which are frequently searched topics in scientific literature.
From a synthetic perspective, the preparation of N-{[3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylbutanamide involves multi-step organic transformations, including cyclization and amide coupling reactions. Researchers emphasize the importance of green chemistry principles in its synthesis, reflecting broader industry shifts toward sustainable practices. Analytical techniques such as NMR spectroscopy and mass spectrometry are critical for characterizing its purity and confirming its structural integrity.
Ongoing investigations into this compound’s pharmacokinetic profile reveal promising oral absorption and tissue distribution patterns. Its potential as a bioactive small molecule is further supported by in vitro assays demonstrating low cytotoxicity and selective target engagement. These findings position it as a viable candidate for preclinical studies, addressing the growing demand for safer and more effective therapeutics.
In conclusion, N-{[3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylbutanamide represents a compelling case study in rational drug design. Its structural complexity and functional versatility align with contemporary research priorities, including personalized medicine and targeted therapy. As the scientific community continues to explore its applications, this compound may pave the way for breakthroughs in treating complex diseases.
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